molecular formula C32H37NO4 B14909165 tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B14909165
M. Wt: 499.6 g/mol
InChI Key: BKIWAQZPHFTTSG-BEZSILKHSA-N
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Description

tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Dioxane Ring Formation: The dioxane ring can be synthesized through acetalization reactions involving diols and aldehydes or ketones.

    Final Coupling: The final step involves coupling the quinoline moiety with the dioxane ring and tert-butyl acetate under specific conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the vinyl group or the quinoline ring, potentially yielding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The quinoline moiety is known for its antimicrobial and antimalarial activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Cyclopropyl-Containing Compounds: Molecules such as cyclopropylamine, which is used in the synthesis of pharmaceuticals.

    Dioxane-Containing Compounds: Compounds like 1,4-dioxane, which is used as a solvent and in the synthesis of other chemicals.

Uniqueness

tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of a quinoline moiety, a cyclopropyl group, and a dioxane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C32H37NO4

Molecular Weight

499.6 g/mol

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-(2-cyclopropyl-4-phenylquinolin-3-yl)ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C32H37NO4/c1-31(2,3)37-28(34)20-24-19-23(35-32(4,5)36-24)17-18-26-29(21-11-7-6-8-12-21)25-13-9-10-14-27(25)33-30(26)22-15-16-22/h6-14,17-18,22-24H,15-16,19-20H2,1-5H3/b18-17+/t23-,24-/m1/s1

InChI Key

BKIWAQZPHFTTSG-BEZSILKHSA-N

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=CC=C5)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=CC=C5)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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